3-benzylidene-1H-indene-1,2(3H)-dione
Description
3-Benzylidene-1H-indene-1,2(3H)-dione is a bicyclic diketone derivative characterized by a fused indene-dione core and a benzylidene substituent at the C3 position. Its IUPAC name reflects the precise numbering of the indene ring system, where the benzylidene group (a benzene ring connected via a methylene bridge) is appended to the third carbon . This compound belongs to the broader class of 3-substituted indan-1,3-diones, which are widely utilized as synthons in organic synthesis and pharmaceutical research due to their reactivity and structural versatility .
Properties
IUPAC Name |
(3Z)-3-benzylideneindene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-15-13-9-5-4-8-12(13)14(16(15)18)10-11-6-2-1-3-7-11/h1-10H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFNCPDSUQUNBQ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations and Nomenclature
The structural uniqueness of 3-benzylidene-1H-indene-1,2(3H)-dione lies in its benzylidene substituent, which distinguishes it from analogs with alternative groups:
- NSC777205 and NSC777207 : These derivatives feature a 4-chloro-2-fluorophenyl group at C3 and a methoxy substituent (in NSC777207) on the benzooxazine-dione core. Their structures prioritize halogenated aromatic groups, enhancing lipophilicity and blood-brain barrier (BBB) permeability .
- 3Aa (3-phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione): Incorporates a triazole ring, which introduces hydrogen-bonding capabilities and influences solubility .
Table 1: Substituent and Nomenclature Comparison
Physicochemical and Drug-Like Properties
- Lipophilicity and BBB Permeability : NSC777205 exhibits high BBB permeability (2-fold greater than NSC777207), attributed to its halogenated aryl group . In contrast, piperazinyl derivatives may prioritize solubility over membrane penetration .
- Lipinski’s Rule Compliance : NSC777205/207 meet Lipinski’s criteria (molecular weight <500, logP <5), suggesting strong drug-likeness . The benzylidene derivative’s compliance remains unverified but is likely due to its moderate molecular weight (~280 g/mol).
- Crystal Packing and Stability : The bromo-substituted indan-1,3-dione () exhibits robust hydrogen bonding and π–π interactions, which enhance solid-state stability. Similar analysis for 3-benzylidene-1H-indene-1,2(3H)-dione is pending .
Q & A
Basic: What are the most reliable synthetic routes for 3-benzylidene-1H-indene-1,2(3H)-dione, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via condensation reactions between phthalic anhydride derivatives and benzaldehyde analogs. A common approach involves:
- Claisen condensation using sodium methoxide in ethyl acetate ().
- Oxidative methods , such as chromic acid or silver nitrate-mediated oxidation of indene precursors ().
Critical Factors for Yield Optimization:
- Solvent choice : Polar aprotic solvents (e.g., ethyl acetate) enhance reaction efficiency.
- Catalyst concentration : Excess sodium methoxide (>1.5 eq.) improves condensation rates.
- Temperature control : Reactions performed at 60–80°C reduce side-product formation.
For reproducible results, validate purity via elemental analysis (C, H, N within ±0.4% of theoretical values) and monitor reaction progress using TLC .
Advanced: How can computational modeling resolve contradictions in reported biological activities of 3-benzylidene derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from structural isomerism or solvent-dependent conformational changes . To address this:
Docking simulations : Compare binding affinities of different tautomers (e.g., keto-enol forms) with target proteins ().
Molecular dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. aqueous buffers) to assess stability of active conformers.
QSAR analysis : Correlate substituent electronic properties (Hammett constants) with observed bioactivity trends.
Case Study : Derivatives with electron-withdrawing groups (e.g., –CF₃) show enhanced cytotoxicity due to improved membrane permeability .
Basic: Which spectroscopic techniques are essential for characterizing 3-benzylidene-1H-indene-1,2(3H)-dione?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and C=C aromatic vibrations (~1600 cm⁻¹) ().
- Mass Spectrometry (MS) : Validate molecular ion peaks (m/z 246.2 for [M+H]⁺) and fragmentation patterns ( ).
Note : Cross-reference data with PubChem entries (InChI Key: WFFZGYRTVIPBFN-UHFFFAOYSA-N) to confirm structural integrity .
Advanced: How can researchers reconcile conflicting data on the reactivity of 3-benzylidene derivatives in decarbonylative cycloadditions?
Methodological Answer:
Contradictions often stem from substituent effects or catalyst variability . A systematic approach includes:
Controlled experiments : Compare reactions using Pd(0) vs. Rh(I) catalysts to assess regioselectivity ().
Kinetic studies : Monitor reaction intermediates via in situ FTIR or HPLC-MS to identify rate-determining steps.
Cross-validation : Reproduce results under inert atmospheres (Argon) to rule out oxidative side reactions.
Example : Silver nitrate-mediated reactions yield higher cycloadduct purity (95%) compared to chromic acid (82%) due to reduced byproduct formation .
Basic: What structural analogs of 3-benzylidene-1H-indene-1,2(3H)-dione are relevant for comparative studies?
Methodological Answer:
Key analogs and their distinguishing features:
| Compound Name | CAS Number | Key Structural Difference | Application Focus |
|---|---|---|---|
| 1H-Indene-1,3(2H)-dione | 606-23-5 | Diketone positional isomer | Reactivity studies |
| 2-Phenyl-2-benzyl-1,3-indandione | N/A | Benzyl substitution at C2 | Pharmacokinetic modeling |
| 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one | 16440-98-5 | Saturated backbone | Solubility optimization |
These analogs are critical for structure-activity relationship (SAR) studies, particularly in optimizing bioactivity or photophysical properties .
Advanced: What strategies mitigate challenges in crystallizing 3-benzylidene derivatives for X-ray diffraction studies?
Methodological Answer:
Crystallization difficulties arise from planar aromatic systems and polymorphism . Effective solutions include:
Solvent screening : Use mixed solvents (e.g., ethanol/dichloromethane) to slow nucleation.
Additive-assisted crystallization : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF₄]) to stabilize crystal lattices.
Temperature-gradient methods : Gradually cool from 50°C to 4°C over 72 hours to yield single crystals.
Validation : Confirm crystal purity via PXRD and compare with simulated patterns from CCDC databases .
Basic: How does the electronic structure of 3-benzylidene-1H-indene-1,2(3H)-dione influence its UV-Vis absorption profile?
Methodological Answer:
The conjugated π-system and diketone electron-withdrawing groups result in strong absorption in the 300–400 nm range. To analyze:
- TD-DFT calculations : Predict λmax values and assign transitions (e.g., π→π* vs. n→π*).
- Solvatochromism studies : Compare shifts in polar (ethanol) vs. nonpolar (hexane) solvents to quantify dipole moments.
Experimental Data : Ethanol solutions typically show λmax at 345 nm (ε = 12,500 M⁻¹cm⁻¹), confirming intramolecular charge transfer .
Advanced: What experimental designs are optimal for elucidating the mechanism of Michael addition reactions involving this compound?
Methodological Answer:
To probe mechanistic pathways:
Isotopic labeling : Use ¹⁸O-labeled diketones to track nucleophilic attack sites via ESI-MS .
Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.
In situ monitoring : Employ Raman spectroscopy to detect transient intermediates (e.g., enolates).
Case Study : Reactions with acrylonitrile show a 2:1 regioselectivity ratio (α:β addition), supported by KIE values >3.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
